N1-(3-morpholinopropyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(3-morpholinopropyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, an oxazolidine ring, and a nitrophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-morpholinopropyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholinopropyl Intermediate: This step involves the reaction of morpholine with a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions to form the N-(3-morpholinopropyl)amine intermediate.
Synthesis of the Oxazolidine Intermediate: The oxazolidine ring is formed by reacting an appropriate amino alcohol with a carbonyl compound, such as formaldehyde, under acidic conditions.
Coupling of Intermediates: The morpholinopropyl intermediate is then coupled with the oxazolidine intermediate using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired oxalamide linkage.
Introduction of the Nitrophenyl Sulfonyl Group: The final step involves the sulfonylation of the oxazolidine ring with 4-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(3-morpholinopropyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Ammonia (NH3), thiols (R-SH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Amino derivatives
Substitution: Sulfonamide or sulfonyl thiol derivatives
Hydrolysis: Corresponding amines and carboxylic acids
Scientific Research Applications
N1-(3-morpholinopropyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biology: It is used as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N1-(3-morpholinopropyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group is known to interact with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The oxazolidine ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-morpholinopropyl)-N2-(phenyl)oxalamide
- N1-(3-morpholinopropyl)-N2-(4-nitrophenyl)oxalamide
- N1-(3-morpholinopropyl)-N2-((3-((4-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
Uniqueness
N1-(3-morpholinopropyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to the presence of both the nitrophenyl sulfonyl group and the oxazolidine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O8S/c25-18(20-6-1-7-22-8-11-31-12-9-22)19(26)21-14-17-23(10-13-32-17)33(29,30)16-4-2-15(3-5-16)24(27)28/h2-5,17H,1,6-14H2,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFLGJTWVTLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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